GABAA receptor agent 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

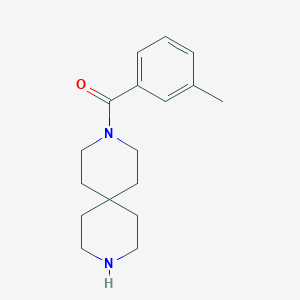

Molecular Formula |

C17H24N2O |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

3,9-diazaspiro[5.5]undecan-3-yl-(3-methylphenyl)methanone |

InChI |

InChI=1S/C17H24N2O/c1-14-3-2-4-15(13-14)16(20)19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12H2,1H3 |

InChI Key |

FRKWUXZCSLOPIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC3(CCNCC3)CC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GABAA Receptor Agent 4

Disclaimer: "GABAA Receptor Agent 4" (GRA4) is a hypothetical designation for a novel therapeutic agent. This document provides a plausible, technically detailed overview of its preclinical pharmacological profile based on established principles of GABAA receptor science. The data and protocols presented herein are illustrative and intended for research and drug development professionals.

Introduction

The γ-aminobutyric acid type A (GABAA) receptor is a pentameric, ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[1][2][3] Upon binding of the endogenous neurotransmitter GABA, the receptor's integral chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[1][2][4] This inhibitory action is fundamental for maintaining the delicate balance between neuronal excitation and inhibition, and its dysfunction is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances.[5]

GABAA receptors are the targets for a wide range of clinically important drugs, such as benzodiazepines, barbiturates, and general anesthetics.[6][7] These agents typically do not bind to the same site as GABA (the orthosteric site) but rather to distinct allosteric sites on the receptor complex.[1][4] By binding to these sites, they modulate the receptor's response to GABA, a mechanism known as allosteric modulation.[4] Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to increased chloride influx and greater neuronal inhibition.[1][4]

This whitepaper details the mechanism of action of this compound (GRA4), a novel, subtype-selective positive allosteric modulator. GRA4 represents a next-generation therapeutic candidate designed for enhanced efficacy and an improved safety profile.

Core Mechanism of Action of GRA4

GRA4 is a positive allosteric modulator of the GABAA receptor. Unlike benzodiazepines, which primarily increase the frequency of channel opening in response to GABA, GRA4's unique mechanism involves a dual action:

-

Increased Channel Open Probability: GRA4 binds to a novel allosteric site at the interface of the α and β subunits of the GABAA receptor. This binding induces a conformational change that stabilizes the open state of the channel when GABA is bound, thereby increasing the probability of channel opening.

-

Prolonged Mean Open Time: In addition to increasing the likelihood of opening, GRA4 prolongs the duration for which the channel remains open, allowing for a greater influx of chloride ions per binding event.

This dual mechanism results in a robust potentiation of GABA-evoked currents, leading to significant neuronal inhibition. Importantly, GRA4 has no intrinsic agonist activity and is inactive in the absence of GABA, which is a key safety feature of allosteric modulators.[4]

Quantitative Data Summary

The binding affinity and functional potency of GRA4 have been characterized across various recombinant GABAA receptor subtypes expressed in HEK293 cells. The data highlight GRA4's selectivity for receptors containing α2 and α3 subunits, which are known to be involved in anxiolytic and anticonvulsant effects, with less activity at α1-containing receptors, which are associated with sedation.[8]

| Parameter | Receptor Subtype | Value | Assay Method |

| Binding Affinity (Ki) | α1β2γ2 | 150.5 ± 12.3 nM | [³H]-Flumazenil Competition Assay[9][10] |

| α2β2γ2 | 25.8 ± 3.1 nM | [³H]-Flumazenil Competition Assay[9][10] | |

| α3β2γ2 | 30.2 ± 4.5 nM | [³H]-Flumazenil Competition Assay[9][10] | |

| α5β2γ2 | 180.1 ± 15.7 nM | [³H]-Flumazenil Competition Assay[9][10] | |

| Functional Potency (EC50) | α1β2γ2 | 95.7 ± 8.9 nM | Two-Electrode Voltage Clamp (GABA EC10) |

| α2β2γ2 | 15.3 ± 2.2 nM | Two-Electrode Voltage Clamp (GABA EC10) | |

| α3β2γ2 | 18.9 ± 2.8 nM | Two-Electrode Voltage Clamp (GABA EC10) | |

| α5β2γ2 | 110.4 ± 11.6 nM | Two-Electrode Voltage Clamp (GABA EC10) | |

| Efficacy (% Max Potentiation) | α1β2γ2 | 350 ± 25% | Two-Electrode Voltage Clamp (GABA EC10) |

| α2β2γ2 | 850 ± 50% | Two-Electrode Voltage Clamp (GABA EC10) | |

| α3β2γ2 | 820 ± 45% | Two-Electrode Voltage Clamp (GABA EC10) | |

| α5β2γ2 | 310 ± 20% | Two-Electrode Voltage Clamp (GABA EC10) |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of GRA4 for different GABAA receptor subtypes.

Methodology:

-

Membrane Preparation: HEK293 cells stably expressing specific human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2) are cultured and harvested. The cells are homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the cell membranes. The final pellet is resuspended in assay buffer.[10]

-

Competition Binding: A constant concentration of a radioligand that binds to the benzodiazepine (B76468) site, such as [³H]-Flumazenil (1 nM), is incubated with the cell membranes in the presence of increasing concentrations of unlabeled GRA4.[10]

-

Incubation: The mixture is incubated at 4°C for 90 minutes to reach equilibrium.[10]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of GRA4 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To determine the functional potency (EC50) and efficacy of GRA4 in modulating GABA-evoked currents.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABAA receptor subunits (e.g., α2, β2, γ2). The oocytes are incubated for 2-5 days to allow for receptor expression.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with recording solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at -70 mV.

-

GABA Application: A sub-maximal concentration of GABA (EC10) is applied to elicit a baseline inward chloride current.[11]

-

GRA4 Application: After establishing a stable baseline, increasing concentrations of GRA4 are co-applied with the GABA EC10 concentration.[11] The potentiation of the GABA-evoked current is recorded.

-

Data Analysis: The potentiation of the current at each GRA4 concentration is calculated relative to the baseline GABA response. A concentration-response curve is generated, and the EC50 (the concentration of GRA4 that produces 50% of the maximal potentiation) and the maximal efficacy are determined by fitting the data to a sigmoidal dose-response equation.

Visualizations

Signaling Pathway of GRA4 at the GABAA Receptor

Caption: GABAA receptor signaling pathway showing the allosteric modulation by GRA4.

Experimental Workflow for GRA4 Characterization

Caption: High-level experimental workflow for the preclinical characterization of GRA4.

Logical Relationship of GRA4's Mechanism

Caption: Logical flow from GRA4 binding to its ultimate therapeutic effect.

References

- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. What are the preclinical assets being developed for GABAA? [synapse.patsnap.com]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GABAA Receptor Subtypes: Novel Targets for Novel Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity of GABA-A Receptor Agent 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of GABA-A receptor agent 4 (also referred to as compound 1e), a potent antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This document details its binding affinity, subtype selectivity, the experimental procedures used for these determinations, and the underlying signaling pathways.

Quantitative Binding Data

The binding affinity of GABA-A receptor agent 4 has been determined through competitive radioligand binding assays. The key quantitative data, including its inhibitory constant (Ki) and its potency (IC50) across various GABA-A receptor subtypes, are summarized in the table below.

| Parameter | Value | Receptor Subtype(s) | Reference |

| Ki | 0.18 µM | γ-GABAAR | [1] |

| IC50 | 4.95 µM | α1β2δ | [1] |

| 0.195 µM | α4β1δ | [1] | |

| 0.250 µM | α4β2δ | [1] | |

| 1.95 µM | α6β2δ | [1] | |

| 2.18 µM | α1β2γ2 | [1] | |

| 7.56 µM | α2β2γ2 | [1] | |

| 0.56 µM | α3β2γ2 | [1] | |

| 0.54 µM | α5β2γ2 | [1] |

Experimental Protocols

The determination of the binding affinity and Ki value for GABA-A receptor agent 4 was achieved through a competitive radioligand binding assay. The following is a detailed description of the methodology, based on the protocol described in the primary literature.

Radioligand Binding Assay for GABA-A Receptor Agent 4

Objective: To determine the binding affinity (Ki) of the test compound (GABA-A receptor agent 4) by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.

Materials:

-

Test Compound: GABA-A receptor agent 4 (compound 1e)

-

Radioligand: [³H]muscimol (a potent GABA-A agonist)

-

Receptor Source: Membranes prepared from rat brain tissue or cell lines expressing specific recombinant GABA-A receptor subtypes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM)

-

Filtration Apparatus: Cell harvester with glass fiber filters

-

Scintillation Counter: For quantifying radioactivity

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in deionized water and recentrifugation.

-

Repeat the wash step with the assay buffer.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor membranes and [³H]muscimol (e.g., 5 nM).

-

Non-specific Binding: Receptor membranes, [³H]muscimol, and a high concentration of unlabeled GABA.

-

Competitive Binding: Receptor membranes, [³H]muscimol, and varying concentrations of GABA-A receptor agent 4.

-

-

Incubate the plate at 4°C for 45 minutes to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of GABA-A receptor agent 4.

-

Determine the IC50 value (the concentration of agent 4 that inhibits 50% of the specific binding of [³H]muscimol) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflow

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission in the central nervous system. The binding of the endogenous agonist, GABA, to the receptor triggers a conformational change that opens the integral chloride (Cl⁻) channel, leading to an influx of Cl⁻ ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect. GABA-A receptor agent 4, as a competitive antagonist, binds to the same site as GABA but does not activate the channel. By occupying the binding site, it prevents GABA from binding and thereby blocks the inhibitory current.

Caption: GABA-A Receptor Signaling Pathway with Antagonist Action.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound like GABA-A receptor agent 4.

References

An In-Depth Technical Guide to the In Vitro Characterization of Novel GABA-A Receptor Antagonists

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission throughout the central nervous system (CNS).[1][2] These receptors are the principal targets for the major inhibitory neurotransmitter, GABA.[3] Upon activation, the GABA-A receptor's integral chloride channel opens, leading to an influx of chloride ions that hyperpolarizes the neuron, thereby reducing its excitability.[2][4] Given their central role in regulating neuronal activity, dysfunction in GABA-A receptor signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and insomnia.[5]

GABA-A receptors are significant drug targets for a variety of therapeutic agents, including benzodiazepines, barbiturates, and anesthetics.[5][6] Antagonists of the GABA-A receptor are compounds that block the action of GABA, leading to an increase in neuronal excitability.[4] They are invaluable as research tools for elucidating the physiological and pathological roles of GABAergic signaling and hold therapeutic potential.[4] The in vitro characterization of novel antagonists is a critical step in the drug discovery process, requiring a multi-faceted approach to determine their affinity, potency, efficacy, and mechanism of action. This guide provides a detailed overview of the core experimental protocols and data analysis workflows used to characterize these compounds.

GABA-A Receptor Signaling and Antagonism

GABA-A receptors are hetero-oligomeric chloride channels composed of five subunits.[7][8] The binding of the neurotransmitter GABA to the orthosteric sites on the receptor triggers a conformational change that opens the channel pore.[2] Antagonists can inhibit this process through several mechanisms:

-

Competitive Antagonists: These compounds, such as bicuculline, bind to the same orthosteric site as GABA but do not activate the receptor, thereby preventing GABA from binding and opening the channel.[4]

-

Non-competitive Antagonists (Channel Blockers): These antagonists, like picrotoxin, bind to a different site within the ion channel pore itself, physically occluding the passage of chloride ions, regardless of whether GABA is bound.[4]

Experimental Protocols

A systematic workflow is essential for the comprehensive characterization of novel antagonists. This typically involves primary high-throughput screening to identify hits, followed by more detailed secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

Radioligand Binding Assays

Binding assays are used to determine the affinity of a novel compound for the GABA-A receptor. These assays measure the displacement of a known radiolabeled ligand by the test compound.[9] The choice of radioligand depends on the binding site of interest (e.g., the orthosteric site or a modulatory site).

Methodology

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebellum or cortex) or cultured cells expressing the specific GABA-A receptor subtype of interest in an ice-cold buffer (e.g., 50 mM Tris-citrate, pH 7.1).[10]

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellets multiple times by resuspension and centrifugation to remove endogenous GABA. The final pellet is resuspended in the assay buffer.

-

-

Binding Incubation:

-

In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]muscimol for the GABA site or [³H]flumazenil for the benzodiazepine (B76468) site), and varying concentrations of the novel antagonist.[11]

-

To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a known unlabeled ligand (e.g., unlabeled GABA or diazepam).[10]

-

Total binding is measured in tubes containing only the membranes and the radioligand.

-

Incubate the mixture for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.[10]

-

-

Assay Termination and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate the bound radioligand from the free radioligand.[10]

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[11]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) / Patch-Clamp Electrophysiology

Electrophysiology is the gold standard for functionally characterizing GABA-A receptor antagonists.[12] It directly measures the ion flow through the receptor channels in response to GABA and the inhibitory effect of the antagonist. Whole-cell patch-clamp on cultured cells (e.g., HEK293 or L-tk cells) expressing specific recombinant GABA-A receptor subtypes is a common approach.[13][14][15]

Methodology

-

Cell Culture and Transfection:

-

Electrophysiological Recording:

-

Plate the transfected cells on glass coverslips for recording.

-

Use a micromanipulator to position a glass micropipette (filled with an internal solution, e.g., high chloride) onto a single cell to form a high-resistance seal (a "gigaseal").

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the "whole-cell" configuration.

-

Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV or -80 mV).[13]

-

-

Compound Application:

-

Use a rapid perfusion system to apply an EC50 concentration of GABA to the cell, which will elicit a robust inward chloride current.

-

To determine the IC50 of an antagonist, co-apply the EC50 concentration of GABA with varying concentrations of the novel antagonist.

-

Wash the cell with an external buffer between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To distinguish between competitive and non-competitive antagonism, generate full GABA concentration-response curves in the presence of a fixed concentration of the antagonist. A competitive antagonist will cause a rightward shift in the GABA EC50 with no change in the maximum response, while a non-competitive antagonist will reduce the maximum response with little or no shift in the EC50.

-

High-Throughput Functional Assays (FLIPR)

For initial screening of large compound libraries, automated, higher-throughput methods are necessary. The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a common choice.[16] This assay uses a voltage-sensitive fluorescent dye to detect changes in membrane potential caused by ion channel opening.

Methodology

-

Cell Preparation:

-

Plate cells stably expressing the GABA-A receptor subtype of interest into multi-well plates (e.g., 96- or 384-well).

-

Load the cells with a membrane potential-sensitive fluorescent dye. In cells with a high intracellular chloride concentration, GABA-A receptor activation leads to chloride efflux and membrane depolarization, which is detected as an increase in fluorescence.[16]

-

-

Assay Procedure:

-

The FLIPR instrument measures the baseline fluorescence of each well.

-

It then adds the test compounds (potential antagonists) followed shortly by a fixed concentration of GABA (typically EC50 or EC80).

-

The instrument continuously monitors the fluorescence in real-time to measure the cellular response.

-

-

Data Analysis:

-

The inhibitory effect of an antagonist is measured as a reduction in the GABA-induced fluorescence signal.

-

The percentage of inhibition is calculated for each compound concentration.

-

Active compounds ("hits") are typically selected based on a predefined inhibition threshold and are then subjected to more detailed characterization using the methods described above.

-

Data Presentation

Quantitative data from these experiments should be organized systematically to allow for clear comparison between compounds and receptor subtypes.

Table 1: Binding Affinity of Novel Antagonists at α1β2γ2 GABA-A Receptors

| Compound | Radioligand | IC50 (nM) | Ki (nM) |

| Antagonist X | [³H]muscimol | 150 | 75 |

| Antagonist Y | [³H]muscimol | 45 | 22.5 |

| Bicuculline (Control) | [³H]muscimol | 250 | 125 |

| Antagonist Z | [³H]flumazenil | 25 | 18 |

Data are representative and for illustrative purposes.

Table 2: Functional Potency of Novel Antagonists at Different GABA-A Receptor Subtypes

| Compound | Receptor Subtype | Assay Type | IC50 (µM) | % Max Inhibition |

| Antagonist X | α1β2γ2 | Electrophysiology | 0.53 | 98 ± 2 |

| Antagonist X | α2β2γ2 | Electrophysiology | 1.2 | 95 ± 4 |

| Antagonist X | α5β3γ2 | Electrophysiology | 0.88 | 97 ± 3 |

| Picrotoxin (Control) | α1β2γ2 | Electrophysiology | 3.1 | 100 |

| Gabazine (Control) | α1β2γ2 | Electrophysiology | 0.2 | 100 |

Control data adapted from literature examples.[12] All other data are representative.

Logical Relationships of GABA-A Receptor Ligands

The GABA-A receptor has multiple binding sites that can be targeted by different classes of ligands, each producing a distinct functional outcome.

References

- 1. Valerenic acid derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA receptor - Wikipedia [en.wikipedia.org]

- 3. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABAA receptors can initiate the formation of functional inhibitory GABAergic synapses - PMC [pmc.ncbi.nlm.nih.gov]

The Electrophysiological Profile of GABAA Receptor Modulator "Agent 4" (Exemplified by Diazepam)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] The GABAA receptor, a ligand-gated ion channel, is the principal mediator of fast synaptic inhibition.[3] This receptor is a key therapeutic target for a wide range of drugs, including sedatives, anxiolytics, and anticonvulsants. "Agent 4" is a hypothetical novel GABAA receptor agent. To provide a realistic and data-driven technical guide on its potential electrophysiological effects, this document will use Diazepam, a well-characterized benzodiazepine, as a surrogate. Diazepam acts as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA.[4][5] This guide will delve into the electrophysiological consequences of GABAA receptor modulation by agents like Diazepam, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

GABAA Receptor Signaling Pathway

The GABAA receptor is a pentameric transmembrane protein that forms a chloride ion-selective channel.[3][5] The binding of GABA to its recognition sites on the receptor complex leads to a conformational change, opening the channel and allowing the influx of chloride ions (Cl-).[4] This influx of negatively charged ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[4] Benzodiazepines, such as Diazepam, bind to a distinct allosteric site on the receptor, located at the interface of the α and γ subunits.[3] This binding event does not open the channel directly but rather increases the affinity of GABA for its binding site.[5][6] The potentiation of GABA's effect leads to an increased frequency of channel opening, resulting in a greater influx of Cl- and a more pronounced inhibitory postsynaptic potential (IPSP).[4]

References

- 1. nsolns.com [nsolns.com]

- 2. rctn.org [rctn.org]

- 3. Extracellular Recordings | Field Potentials | ADInstruments [adinstruments.com]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Intracellular and Extracellular Recording of Spontaneous Action Potentials in Mammalian Neurons and Cardiac Cells with 3D Plasmonic Nanoelectrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maneesh Sahani: multiunit recording [gatsby.ucl.ac.uk]

The Structure-Activity Relationship of 3,9-Diazaspiro[5.5]undecane Analogues as GABAA Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of γ-aminobutyric acid type A (GABAA) receptor antagonists based on the 3,9-diazaspiro[5.5]undecane scaffold. A notable example from this class is compound 1e, also referred to as GABAA receptor agent 4. These compounds have garnered interest for their potential immunomodulatory effects and as probes for studying GABAA receptor pharmacology. This document summarizes key quantitative data, details experimental protocols for their characterization, and visualizes relevant biological pathways.

Core Structure and Pharmacophore

The foundational structure for this series of antagonists is the 3,9-diazaspiro[5.5]undecane core. The SAR studies reveal that the spirocyclic benzamide (B126) moiety is a critical pharmacophoric element, effectively compensating for the acidic group present in many classical GABAA receptor ligands.[1][2] The key structural features influencing the activity of these analogs are centered around the substituents on the nitrogen atoms of the spirocyclic core. Acylation of one of the nitrogen atoms is crucial for antagonist activity, with the nature of the acyl group significantly impacting both potency and selectivity.[3]

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities and functional activities of key 3,9-diazaspiro[5.5]undecane analogues at various GABAA receptor subtypes.

| Compound ID | N-Substituent | Ki (nM) for α4βδ | IC50 (µM) at α1β2δ | IC50 (µM) at α4β1δ | IC50 (µM) at α4β2δ | IC50 (µM) at α6β2δ | IC50 (µM) at α1β2γ2 | IC50 (µM) at α2β2γ2 | IC50 (µM) at α3β2γ2 | IC50 (µM) at α5β2γ2 | Selectivity Profile |

| 1e (Agent 4) | m-methylphenyl | 180[1][2][3] | 4.95 | 0.195 | 0.250 | 1.95 | 2.18 | 7.56 | 0.56 | 0.54 | Superior selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes.[1][2] |

| 2027 | (structure not detailed) | - | - | - | - | - | - | - | - | - | Potent competitive antagonist.[1][3] |

| 018 | (structure not detailed) | - | - | - | - | - | - | - | - | - | Potent competitive antagonist.[1][3] |

Experimental Protocols

Detailed methodologies for the characterization of these GABAA receptor antagonists are crucial for reproducible research. The following are key experimental protocols cited in the evaluation of 3,9-diazaspiro[5.5]undecane analogues.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of the compounds to various GABAA receptor subtypes.

1. Membrane Preparation:

-

Membranes are prepared from cells (e.g., HEK-293) stably expressing the specific GABAA receptor subtypes of interest.

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes, which are then washed multiple times with fresh buffer to remove endogenous substances.

-

The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.

2. Binding Reaction:

-

The membrane preparation is incubated with a specific radioligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the test compound.

-

The incubation is typically carried out at 0-4°C for a sufficient time to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA or diazepam).

3. Termination and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves.

-

The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to functionally characterize the effects of the compounds on GABAA receptor activity.

1. Oocyte Preparation:

-

Xenopus laevis oocytes are surgically removed and defolliculated.

-

The oocytes are injected with cRNAs encoding the desired GABAA receptor subunits.

-

The injected oocytes are incubated for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

-

The oocyte is voltage-clamped at a holding potential of -70 mV.

3. Compound Application and Data Acquisition:

-

GABA, the test compound, or a combination of both are applied to the oocyte through the perfusion system.

-

The resulting currents are recorded and digitized for analysis.

-

For antagonists, the IC50 value is determined by measuring the inhibition of the GABA-evoked current at various concentrations of the antagonist.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key signaling pathways and the logical workflow of the experimental procedures.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolic Stability of GABAA Receptor Agent 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic stability of the γ-aminobutyric acid type A (GABAA) receptor agent, compound 4, a carboxylic acid derivative within the imidazobenzodiazepine class. This document includes detailed experimental protocols and quantitative data to support drug development and research professionals in their evaluation of this compound and its precursors.

Introduction

GABAA receptors are crucial targets for therapeutic agents aimed at treating anxiety, epilepsy, and other neurological disorders. The imidazobenzodiazepine class of compounds has been explored for its potential to selectively modulate GABAA receptor subtypes, offering the promise of targeted efficacy with reduced side effects. Compound 4, a carboxylic acid, has been identified as a metabolite of the ethyl ester prodrugs, compound 2 (HZ-166) and its deuterated analog, compound 5.[1] Understanding the pharmacokinetic and metabolic characteristics of compound 4 and its parent esters is essential for optimizing drug design and delivery.

Pharmacodynamics at the GABAA Receptor

Compound 4 demonstrates activity at the α3β3γ2 GABAA receptor subtype with an EC50 of 0.47 μM.[1] Its engagement with this specific receptor subtype suggests a potential for anxiolytic effects without the sedative and motor impairment liabilities associated with non-selective benzodiazepines that interact with the α1 subunit.[1]

Pharmacokinetics

The pharmacokinetic properties of compound 4 have been inferred from studies of its parent ester compounds, 2 and 5.

Absorption and Distribution

Direct oral administration of the hydrophilic carboxylic acid, compound 4, is not a viable route for central nervous system (CNS) targeting due to its anticipated low blood-brain barrier penetration.[1] In vivo studies confirmed that appreciable quantities of compound 4 were not detected in the brain after either direct administration or as a metabolite of its parent esters.[1]

The parent esters, compounds 2 and 5, exhibited poor plasma exposure when administered intravenously (1 mg/kg) or orally (10 mg/kg) in rats.[1] This suggests that while the esters are designed to be more lipophilic to facilitate absorption and distribution, they are rapidly metabolized.

Metabolism

The primary metabolic pathway for the ester compounds 2 and 5 is hydrolysis to the active carboxylic acid metabolite, compound 4.[1] This rapid metabolism is a key factor contributing to the poor in vivo exposure of the parent esters.[1]

Metabolic Stability

The metabolic stability of the parent esters was evaluated in vitro using liver microsomes from different species.

Table 1: In Vitro Metabolic Stability of GABAA Receptor Agent 4 Precursors

| Compound | Species | % Remaining (30 min incubation) |

| 2 (HZ-166) | Human | Not explicitly stated, but implied to be low |

| Mouse | Not explicitly stated, but implied to be low | |

| Rat | Low (did not translate to increased in vivo exposure)[1] | |

| 5 (Deuterated) | Human | Increased compared to compound 2 |

| Mouse | Increased compared to compound 2 | |

| Rat | Increased compared to compound 2[1] |

Deuteration of the ethyl ester in compound 5 was hypothesized to block a potential oxidation site, which resulted in increased metabolic stability in liver microsomes across all tested species compared to the non-deuterated compound 2.[1] However, this enhanced in vitro stability did not translate to improved in vivo exposure for compound 5.[1]

Experimental Protocols

In Vitro GABAA Receptor Potency Assay (FLIPR)

A Fluorometric Imaging Plate Reader (FLIPR) assay is a common method for determining the potency of compounds at ion channels like the GABAA receptor.

Protocol Outline:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the desired GABAA receptor subunits (e.g., α3β3γ2) are cultured to confluence in appropriate media.[2]

-

Plate Seeding: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to attach overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a membrane potential-sensitive dye (e.g., FMP-Red-Dye). The cells are incubated to allow for dye uptake.[3]

-

Compound Addition: Test compounds, including compound 4, are serially diluted and added to the wells.

-

GABA Challenge: After a short incubation with the test compound, a sub-maximal concentration of GABA is added to stimulate the GABAA receptors.

-

Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of chloride ions and the resulting change in membrane potential.

-

Data Analysis: The fluorescence data is used to generate concentration-response curves and calculate EC50 values.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s.

Protocol Outline:

-

Preparation: Pooled liver microsomes (human, rat, or mouse) are thawed on ice. A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system are prepared.[4]

-

Reaction Mixture: The test compound (e.g., compound 2 or 5) is added to the microsomal suspension in the reaction buffer.[5]

-

Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system. The mixture is incubated at 37°C with shaking.[4]

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30 minutes).[6]

-

Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[4]

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[4]

-

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.

In Vivo Pharmacokinetic Study in Rodents

This type of study assesses the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Protocol Outline:

-

Animal Model: Male Sprague-Dawley rats or a similar rodent model are used.[7][8]

-

Dosing:

-

Intravenous (i.v.): The compound is formulated in a suitable vehicle and administered as a bolus injection into a tail vein at a specific dose (e.g., 1 mg/kg).

-

Oral (p.o.): The compound is formulated and administered by oral gavage at a specific dose (e.g., 10 mg/kg).[9]

-

-

Blood Sampling: Blood samples are collected from the animals at predetermined time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes).

-

Tissue Harvesting: At the end of the study, animals are euthanized, and tissues of interest (e.g., brain) are collected.

-

Sample Processing: Plasma is separated from the blood by centrifugation. Tissues are homogenized.

-

Bioanalysis: The concentrations of the parent compound and any major metabolites in plasma and tissue homogenates are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Summary and Future Directions

This compound, a carboxylic acid metabolite, demonstrates in vitro potency at the α3β3γ2 subtype. However, its hydrophilic nature severely limits its ability to cross the blood-brain barrier, making it unsuitable for direct administration for CNS targets. The prodrug ester strategy, employing compounds 2 and 5, aimed to overcome this limitation. While deuteration in compound 5 improved in vitro metabolic stability, this did not translate to enhanced in vivo exposure, as both esters were found to be rapidly hydrolyzed to compound 4.

Future research should focus on developing prodrugs or delivery systems that can effectively deliver compound 4 to the CNS or on modifying the core structure of compound 4 to improve its intrinsic blood-brain barrier permeability while retaining its desirable pharmacodynamic profile. Further investigation into alternative metabolic pathways and the specific enzymes responsible for the hydrolysis of the ester prodrugs could also inform the design of more stable next-generation compounds.

References

- 1. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mercell.com [mercell.com]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. tandfonline.com [tandfonline.com]

GABAA Receptor Agent 4: A Potential Immunomodulatory Compound - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in neuroimmunology have highlighted the significant role of neurotransmitter systems in regulating immune function. The GABAergic system, primarily known for its inhibitory role in the central nervous system, is now emerging as a key player in immunomodulation. This technical guide focuses on GABAA Receptor Agent 4 (also referred to as compound 1e), a novel and potent γ-aminobutyric acid type A (GABAA) receptor antagonist, and its potential as an immunomodulatory compound. This document provides a comprehensive overview of its pharmacological profile, its effects on immune cell function, detailed experimental methodologies for its evaluation, and a summary of its known signaling pathways in immune cells.

Introduction to GABAergic Signaling in the Immune System

The classical neurotransmitter γ-aminobutyric acid (GABA) is not only confined to the central nervous system but is also present in peripheral tissues and is produced by immune cells themselves, including T lymphocytes and macrophages.[1][2] Immune cells express a functional GABAergic system, complete with GABAA receptors, GABA transporters, and the enzymatic machinery for GABA synthesis and degradation.[2] Activation of GABAA receptors, which are ligand-gated chloride ion channels, on immune cells has been shown to have a predominantly inhibitory effect on immune responses.[3] This includes the suppression of T cell proliferation and cytokine production, suggesting that the GABAergic system is a potential therapeutic target for inflammatory and autoimmune diseases.[2][4]

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[1] It belongs to a class of 3,9-diazaspiro[5.5]undecane-based compounds.[1]

Binding Affinity and Potency

Quantitative data on the binding affinity and potency of this compound are summarized in the tables below.

| Parameter | Value | Receptor | Reference |

| Ki | 0.18 µM | γ-GABAAR | [1] |

Table 1: Binding Affinity of this compound

| GABAA Receptor Subtype | IC50 (µM) | Reference |

| α1β2δ | 4.95 | [1] |

| α4β1δ | 0.195 | [1] |

| α4β2δ | 0.250 | [1] |

| α6β2δ | 1.95 | [1] |

| α1β2γ2 | 2.18 | [1] |

| α2β2γ2 | 7.56 | [1] |

| α3β2γ2 | 0.56 | [1] |

| α5β2γ2 | 0.54 | [1] |

Table 2: In Vitro Antagonist Activity (IC50) of this compound at various GABAA Receptor Subtypes [1]

Immunomodulatory Effects on T Cell Proliferation

A key demonstrated immunomodulatory effect of this compound is its ability to rescue the inhibition of T cell proliferation.[1] GABAA receptor agonists, such as benzodiazepines, can suppress T cell proliferation.[5] this compound has been shown to efficiently counteract this effect.[1]

Quantitative Data on T Cell Proliferation Rescue

The study by Bavo et al. (2021) demonstrated that this compound (compound 1e) was able to rescue the alprazolam-induced inhibition of proliferation in both human peripheral blood mononuclear cells (PBMCs) and mouse splenocytes.[1]

| Cell Type | Condition | Effect of this compound (1e) | Reference |

| Human PBMCs | Alprazolam-induced proliferation inhibition | Efficiently rescued inhibition | [1] |

| Mouse Splenocytes | Alprazolam-induced proliferation inhibition | Efficiently rescued inhibition | [1] |

Table 3: Effect of this compound on T Cell Proliferation

Experimental Protocols

This section provides a detailed methodology for a key experiment used to characterize the immunomodulatory effects of this compound.

T Cell Proliferation Assay

This protocol is based on the methods described for evaluating the effects of GABAA receptor modulators on T cell proliferation.[1][5]

Objective: To assess the ability of this compound to rescue the inhibition of T cell proliferation induced by a GABAA receptor agonist (e.g., alprazolam).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

Anti-CD3 antibody (for T cell stimulation)

-

Alprazolam (or other GABAA receptor agonist)

-

This compound

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Isolation: Isolate PBMCs from human blood using Ficoll-Paque density gradient centrifugation. For mouse studies, prepare a single-cell suspension of splenocytes.

-

Cell Staining: Resuspend cells in PBS and stain with a cell proliferation dye according to the manufacturer's instructions. This dye allows for the tracking of cell divisions by flow cytometry.

-

Cell Culture Setup: Seed the stained cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

-

T Cell Stimulation: Add anti-CD3 antibody to the wells to stimulate T cell proliferation.

-

Compound Treatment:

-

Control Group: Add vehicle control.

-

Inhibition Group: Add a GABAA receptor agonist (e.g., alprazolam) at a concentration known to inhibit proliferation.

-

Rescue Group: Add the GABAA receptor agonist and this compound at various concentrations.

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The proliferation of T cells is measured by the dilution of the cell proliferation dye. The percentage of proliferating cells in each condition is determined.

Signaling Pathways and Visualizations

The immunomodulatory effects of this compound are mediated through its interaction with GABAA receptors on T cells, which in turn modulates downstream signaling pathways critical for T cell activation and proliferation.

Proposed Signaling Pathway of GABAA Receptor-Mediated T Cell Inhibition

Activation of GABAA receptors on T cells by GABA leads to an influx of chloride ions (Cl-), causing membrane hyperpolarization. This hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), thereby reducing the influx of calcium ions (Ca2+). The decrease in intracellular calcium concentration impairs the activation of downstream signaling pathways, such as the calcineurin-NFAT pathway and the AKT pathway, which are essential for T cell activation, cytokine production, and proliferation.

Caption: GABAA receptor activation inhibits T cell proliferation.

Mechanism of Action of this compound

As a competitive antagonist, this compound binds to the GABAA receptor at the same site as GABA but does not activate the channel. By occupying the binding site, it prevents GABA from binding and initiating the inhibitory signaling cascade. This blockade of the GABAA receptor prevents the hyperpolarization of the T cell membrane, thereby allowing for normal calcium signaling and downstream activation pathways to proceed, ultimately rescuing T cell proliferation from GABAergic inhibition.

References

- 1. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of GABA(A) receptors inhibits T cell proliferation - ePrints Soton [eprints.soton.ac.uk]

- 3. studenttheses.uu.nl [studenttheses.uu.nl]

- 4. GABA(A) receptors mediate inhibition of T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of GABA(A) receptors inhibits T cell proliferation | PLOS One [journals.plos.org]

investigating the role of GABAA receptors in T cell proliferation

An In-depth Technical Guide on the Role of GABAA Receptors in T Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS), is increasingly recognized for its immunomodulatory functions.[1][2][3][4] The immune system possesses its own GABAergic signaling machinery, with immune cells, including T lymphocytes, expressing GABA receptors and the enzymes for GABA synthesis and catabolism.[1][3][5] This guide delves into the critical role of GABAA receptors, a class of ligand-gated ion channels, in the regulation of T cell proliferation, a cornerstone of the adaptive immune response. Understanding this interaction opens new avenues for therapeutic intervention in autoimmune diseases and other inflammatory conditions.[1][2][6]

GABAA Receptor Expression in T Cells

GABAA receptors are pentameric chloride ion channels assembled from a diverse array of 19 possible subunits (α1–6, β1–3, γ1–3, δ, ε, π, θ, ρ1–3).[7][8] The specific subunit composition of the receptor dictates its pharmacological properties.[7] T lymphocytes in different species express distinct combinations of these subunits, leading to significant interspecies variability in GABAA receptor function.[7]

Table 1: GABAA Receptor Subunit mRNA Expression in T Lymphocytes

| Species | T Cell Type | Detected GABAA Receptor Subunits | Reference |

| Human | CD4+ & CD8+ | α1, α5, β1, π, ρ2 | [7][8] |

| Mouse | CD4+ & CD8+ | α2, α3, α5, β2, β3, γ1, γ2 | [7][8] |

| Rat | CD4+ & CD8+ | α1, α2, α3, α4, α6, β3, γ1, δ, ρ1, ρ2 | [7] |

Note: The expression levels of different subunits can vary. For instance, the ρ2 subunit is prominently expressed in human T cells.[8][9] The γ2 subunit, which confers benzodiazepine (B76468) sensitivity, has been detected in mouse but not human T cells.[7]

Signaling Pathways and Mechanism of Action

Activation of GABAA receptors on T cells by GABA or specific agonists leads to the opening of the chloride ion channel. The subsequent influx of Cl- ions results in hyperpolarization of the T cell membrane, making it more difficult for the cell to depolarize upon T cell receptor (TCR) stimulation. This inhibitory signal ultimately suppresses T cell activation and proliferation.

Quantitative Data on GABAA Receptor-Mediated Inhibition of T Cell Proliferation

Numerous studies have demonstrated that activation of GABAA receptors inhibits T cell proliferation in a dose-dependent manner. This effect can be mimicked by GABAA receptor agonists and reversed by antagonists.

Table 2: Effects of GABAA Receptor Modulators on T Cell Proliferation

| Compound | Type | Species | T Cell Type | Concentration | Effect on Proliferation | Reference |

| GABA | Agonist | Human | PBMCs (T1D) | 100 nM | Inhibition | [9] |

| GABA | Agonist | Human | CD4+ (Responder) | 100 nM - 500 nM | Dose-dependent inhibition | [9] |

| Muscimol | Agonist | Mouse | Splenocytes | - | Mimics GABA-induced inhibition | [6] |

| Diazepam | Positive Modulator | Mouse | CD4+ & CD8+ | 1 µM - 100 µM | Dose-dependent inhibition | [8][10] |

| Diazepam | Positive Modulator | Human | CD4+ & CD8+ | 1 µM - 100 µM | Dose-dependent inhibition | [8][10] |

| Alprazolam | Positive Modulator | Mouse & Human | CD4+ & CD8+ | 11 µM - 300 µM | Dose-dependent inhibition | [10] |

| Allopregnanolone | Positive Modulator | Mouse & Human | CD4+ & CD8+ | 1 µM - 100 µM | Dose-dependent inhibition | [10] |

| Bicuculline (B1666979) | Antagonist | Mouse | Splenocytes | 100 µM | Rescues alprazolam-induced inhibition | [8] |

| Picrotoxin (B1677862) | Antagonist | Mouse | Splenocytes | - | Blocks GABA-induced inhibition | [6] |

| TPMPA | Antagonist | Mouse | Splenocytes | 50 µM | Rescues alprazolam-induced inhibition | [8] |

Note: The effects of diazepam on human T cells may also be mediated by the translocator protein (TSPO), in addition to GABAA receptors.[11][12]

Experimental Protocols

T Cell Proliferation Assay using Flow Cytometry

This protocol is adapted from methods used to assess the proliferation of mouse splenocytes or human peripheral blood mononuclear cells (PBMCs).[8][11]

Objective: To quantify T cell proliferation in response to stimulation and GABAA receptor modulation.

Materials:

-

Isolated mouse splenocytes or human PBMCs

-

CellTrace™ CFSE or Violet Proliferation Kit

-

Complete RPMI-1640 medium

-

Anti-CD3 antibody (for stimulation)[13]

-

GABAA receptor agonists/antagonists

-

96-well flat-bottom plates

-

Flow cytometer

-

Antibodies for T cell surface markers (e.g., anti-CD4, anti-CD8)

Procedure:

-

Cell Staining: Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS. Add CFSE or CellTrace Violet dye (e.g., at 5 µM) and incubate for 20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes. Wash cells three times with complete medium.

-

Cell Plating and Treatment: Resuspend stained cells in complete medium and plate in a 96-well plate. Add stimulating anti-CD3 antibody (e.g., 33 ng/mL for splenocytes, 100 pg/mL for PBMCs).[10] Add experimental compounds (GABA, agonists, antagonists) at desired concentrations. Include untreated and stimulated-only controls.

-

Incubation: Incubate plates in a humidified 37°C, 5% CO2 incubator. Incubation times are typically 48 hours for mouse splenocytes and 96 hours for human PBMCs.[10]

-

Flow Cytometry: Harvest cells and stain with fluorescently-labeled antibodies against T cell markers (e.g., CD4, CD8). Analyze samples on a flow cytometer. Proliferation is measured by the sequential halving of CFSE/Violet fluorescence intensity in daughter cells.

Detection of GABAA Receptor Subunits via RT-qPCR

This protocol is a standard method for quantifying mRNA expression of GABAA receptor subunits.[7]

Objective: To determine which GABAA receptor subunit isoforms are expressed in T cells.

Materials:

-

Isolated CD4+ and CD8+ T cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Validated primers for each GABAA receptor subunit

-

Real-time PCR system

Procedure:

-

RNA Extraction: Isolate total RNA from purified T cell populations according to the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Set up qPCR reactions using a suitable master mix, cDNA template, and primers specific for each GABAA receptor subunit. Include a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Run the qPCR plate on a real-time PCR instrument. Analyze the resulting amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of each subunit transcript.

Patch-Clamp Recording of GABAA Receptor Currents

This electrophysiological technique directly measures the function of GABAA receptor ion channels in T cells.[7]

Objective: To record GABA-activated chloride currents in T cells to confirm the presence of functional GABAA receptors.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Extracellular solution (in mM): 138 NaCl, 4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 5.6 glucose, pH 7.4.[14]

-

Intracellular solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES, pH 7.2.[14]

-

GABA and specific GABAA receptor antagonists (e.g., picrotoxin, bicuculline).[7]

Procedure:

-

Cell Preparation: Plate isolated T cells in a recording chamber on the microscope stage.

-

Pipette Positioning: Fabricate a glass micropipette with a tip resistance of 3-5 MΩ when filled with intracellular solution. Under visual guidance, carefully approach a single T cell with the micropipette.

-

Seal Formation: Apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, achieving the whole-cell recording configuration. Clamp the cell at a holding potential (e.g., -80 mV).[14]

-

Current Recording: Perfuse the cell with the extracellular solution containing GABA (e.g., 1 µM or 1 mM).[7] Record the resulting inward or outward currents.

-

Pharmacological Confirmation: Apply GABAA receptor antagonists like picrotoxin (100 µM) or bicuculline (100 µM) to confirm that the recorded currents are mediated by GABAA receptors.[7]

Conclusion and Future Directions

The expression of functional GABAA receptors on T lymphocytes represents a crucial link between the nervous and immune systems. The activation of these receptors consistently leads to an inhibition of T cell proliferation, highlighting a novel pathway for immune suppression.[6][8][11] This inhibitory role has significant implications for the development of novel therapeutics. Pharmacological modulation of GABAA receptors could offer new strategies for managing autoimmune diseases, such as type 1 diabetes and multiple sclerosis, by dampening autoreactive T cell responses.[1][3][6] Further research into the specific GABAA receptor subunit compositions on different T cell subsets and their roles in various disease states will be critical for designing targeted and effective immunomodulatory drugs.

References

- 1. troscriptions.com [troscriptions.com]

- 2. GABAergic signalling in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. GABA - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. GABA(A) receptors mediate inhibition of T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different Subtypes of GABA-A Receptors Are Expressed in Human, Mouse and Rat T Lymphocytes | PLOS One [journals.plos.org]

- 8. Activation of GABA(A) receptors inhibits T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA Regulates Release of Inflammatory Cytokines From Peripheral Blood Mononuclear Cells and CD4+ T Cells and Is Immunosuppressive in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of GABA(A) receptors inhibits T cell proliferation | PLOS One [journals.plos.org]

- 11. Activation of GABA(A) receptors inhibits T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of GABA(A) receptors inhibits T cell proliferation | PLOS One [journals.plos.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. moleculardevices.com [moleculardevices.com]

Methodological & Application

GABAA Receptor Agent 4: Application Notes and Protocols for Patch Clamp Recording

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for characterizing the effects of various agents on GABAA receptors using the patch clamp technique. This document outlines the necessary reagents, equipment, and step-by-step procedures for whole-cell voltage-clamp recordings, enabling the investigation of agonists, antagonists, and allosteric modulators targeting the GABAA receptor.

Introduction to GABAA Receptor Patch Clamp

The GABAA (γ-aminobutyric acid type A) receptor is the primary mediator of fast synaptic inhibition in the central nervous system and a crucial target for a wide array of therapeutic drugs, including anxiolytics, sedatives, and anesthetics.[1][2] Patch clamp electrophysiology is the gold standard for studying ion channel function, providing real-time measurement of the ionic currents passing through the cell membrane.[2] This technique allows for a detailed characterization of how novel compounds modulate GABAA receptor activity, providing insights into their mechanism of action, potency, and efficacy.

This protocol is applicable to various cell preparations, including primary neuronal cultures, cultured cell lines (e.g., HEK293) stably or transiently expressing specific GABAA receptor subunits, and human-induced pluripotent stem cell-derived neurons (iCell Neurons).[2][3][4][5]

Signaling Pathway and Experimental Rationale

GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[1][2] Upon binding of the neurotransmitter GABA, the channel opens, leading to an influx of Cl⁻ and hyperpolarization of the neuron, thus inhibiting the firing of action potentials. The activity of GABAA receptors can be modulated by various pharmacological agents that bind to distinct sites on the receptor complex.

Caption: GABA-A receptor signaling pathway.

The experimental workflow is designed to systematically assess the effect of a test compound on GABAA receptor function.

Caption: Experimental workflow for patch clamp recording.

Experimental Protocols

Cell Preparation

-

For HEK293 Cells (Stably or Transiently Transfected):

-

Culture HEK293 cells expressing the desired GABAA receptor subunits (e.g., α1β3γ2) according to standard protocols.[2][5]

-

For transient transfection, introduce the plasmids encoding the receptor subunits using a suitable transfection reagent.

-

Plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

-

-

For iCell Neurons:

Solutions and Reagents

| Solution | Component | Concentration (mM) |

| Extracellular Solution (ECS) | NaCl | 138 |

| KCl | 4 | |

| MgCl₂ | 1 | |

| CaCl₂ | 1.8 | |

| HEPES | 10 | |

| Glucose | 5.6 | |

| pH adjusted to 7.4 with NaOH | ||

| Intracellular Solution (ICS) | KCl | 60 |

| KF | 70 | |

| NaCl | 15 | |

| EGTA | 5 | |

| HEPES | 5 | |

| pH adjusted to 7.2 with KOH |

Table 1: Composition of Extracellular and Intracellular Solutions.[2]

Pharmacological Agents

Prepare stock solutions of all compounds in a suitable solvent (e.g., DMSO) and dilute to the final concentration in ECS on the day of the experiment. The final DMSO concentration should typically not exceed 0.3%.[3]

| Agent Type | Compound | Typical Concentration Range | EC₅₀/IC₅₀ (Example) |

| Agonist | GABA | 0.1 µM - 30 µM | EC₅₀: 0.43 µM (iCell Neurons)[3][4] |

| Competitive Antagonist | Bicuculline | 1 µM - 10 µM | IC₅₀: Varies with GABA concentration |

| Non-competitive Antagonist | Picrotoxin | 1 µM - 10 µM | IC₅₀: Varies with GABA concentration |

| Positive Allosteric Modulator | Diazepam | 0.1 µM - 10 µM | EC₅₀: 0.42 µM (iCell Neurons)[3][4] |

| Positive Allosteric Modulator | HZ166 | 0.03 µM - 60 µM | EC₅₀: 1.56 µM (iCell Neurons)[3][4] |

Table 2: Examples of Pharmacological Agents for GABAA Receptor Studies.

Whole-Cell Patch Clamp Recording

-

Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with ICS.

-

Transfer a coverslip with cultured cells to the recording chamber on the microscope stage and perfuse with ECS.

-

-

Establishing a Seal and Whole-Cell Configuration:

-

Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 GΩ).

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Allow the cell to stabilize for a few minutes before starting the experiment.

-

Apply GABA or other test compounds using a fast perfusion system. For rapidly desensitizing channels, ensure the application is fast.[5]

-

Record the resulting currents using an appropriate patch clamp amplifier and data acquisition software.

Experimental Paradigms for Compound Testing

The logical approach to testing different types of agents varies.

Caption: Logic for testing different GABAA receptor agents.

Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables for easy comparison. Key parameters to analyze include:

-

Peak Current Amplitude: The maximal current elicited by the agonist.

-

Dose-Response Relationships: Plot the normalized current response against the logarithm of the compound concentration. Fit the data with the Hill equation to determine EC₅₀ or IC₅₀ values and the Hill slope.

-

Kinetics: Analyze the activation, deactivation, and desensitization kinetics of the currents.

Example Data Summary:

| Compound | Cell Type | Parameter | Value | Reference |

| GABA | iCell Neurons | EC₅₀ | 0.43 µM | [3][4] |

| Diazepam | iCell Neurons | EC₅₀ (Potentiation) | 0.42 µM | [3][4] |

| HZ166 | iCell Neurons | EC₅₀ (Potentiation) | 1.56 µM | [3][4] |

| HZ166 | iCell Neurons | Max Potentiation | 810% of 100 nM GABA response | [3][4] |

| Bicuculline | HEK293 (α1β3γ2) | IC₅₀ | Dependent on GABA concentration | [5][6] |

Table 3: Example Summary of Pharmacological Data.

By following these detailed protocols, researchers can effectively characterize the pharmacological properties of novel compounds targeting the GABAA receptor, contributing to the development of new therapeutics for a range of neurological and psychiatric disorders.

References

- 1. cellmicrosystems.com [cellmicrosystems.com]

- 2. moleculardevices.com [moleculardevices.com]

- 3. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanion.de [nanion.de]

- 6. sophion.com [sophion.com]

Application Note: Radioligand Binding Assay for Characterizing Agent 4, a Novel GABAA Receptor Modulator

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the screening and characterization of novel compounds targeting the GABAA receptor.

Introduction:

The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its role in modulating neuronal excitability makes it a critical target for therapeutic agents aimed at treating anxiety, insomnia, epilepsy, and other neurological disorders. This application note provides a detailed protocol for a radioligand binding assay to characterize the interaction of a novel compound, herein referred to as "Agent 4," with the benzodiazepine (B76468) binding site of the GABAA receptor.

The assay utilizes [³H]Flunitrazepam, a high-affinity radiolabeled benzodiazepine, to label the target site on GABAA receptors from rat whole brain homogenates. By measuring the ability of Agent 4 to displace [³H]Flunitrazepam, we can determine its binding affinity (Ki), providing a quantitative measure of its potency at the receptor. This protocol is foundational for the preclinical evaluation of new chemical entities targeting the GABAA receptor.

Experimental Protocols

Materials and Reagents

-

Radioligand: [³H]Flunitrazepam (Specific Activity: 70-90 Ci/mmol)

-

Tissue Source: Male Wistar rat whole brain

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Test Compound: Agent 4

-

Reference Compounds: Diazepam, Clonazepam

-

Non-specific Binding Control: Clonazepam (1 µM)

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

96-well plates

Rat Brain Membrane Preparation

-

Humanely euthanize male Wistar rats and rapidly dissect the whole brains.

-

Homogenize the tissue in 10 volumes of ice-cold Assay Buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL, determined by a standard protein assay (e.g., Bradford assay).

-

Store the membrane preparation in aliquots at -80°C until use.

Radioligand Binding Assay Protocol

-

Assay Setup:

-

Prepare serial dilutions of Agent 4 and reference compounds in Assay Buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of Assay Buffer

-

Non-specific Binding (NSB): 50 µL of 1 µM Clonazepam

-

Test Compound: 50 µL of the desired concentration of Agent 4 or reference compound.

-

-

-

Add Radioligand: Add 50 µL of [³H]Flunitrazepam (final concentration of 1 nM) to all wells.

-

Initiate Reaction: Add 100 µL of the prepared rat brain membrane homogenate (approximately 100-200 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at 4°C for 60 minutes.

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in Assay Buffer using a cell harvester.

-

Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters into scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Allow the vials to equilibrate in the dark for at least 4 hours.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (CPM with Test Compound - NSB) / (Total Binding - NSB)] x 100.

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Ki (Inhibition Constant):

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Data Presentation